molecular formula C10H11NO2 B3058516 methyl 2,3-dihydro-1H-indole-1-carboxylate CAS No. 89875-37-6

methyl 2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B3058516
CAS No.: 89875-37-6
M. Wt: 177.2 g/mol
InChI Key: FAXJQPQXTRSDGW-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-indole-1-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, methyl 1H-indole-3-carboxylate was used as a starting material to synthesize a series of novel indole 3-substituted-[1,2,4]triazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C9H11N . The molecular weight is 133.1903 .


Chemical Reactions Analysis

Indole derivatives are involved in various chemical reactions. For example, the reaction of a compound in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield .

Scientific Research Applications

Synthesis of Derivatives

  • Methyl 3-amino-1H-indole-2-carboxylates are used in synthesizing 5H-pyrimido[5,4-b]indole derivatives. These derivatives have applications in chemical reactions involving alkylation at nitrogen or sulfur atoms (Shestakov et al., 2009).
  • Development of conformationally constrained tryptophan analogues, useful in peptide and peptoid conformation elucidation studies, is achieved through derivatives of methyl 2,3-dihydro-1H-indole-1-carboxylate (Horwell et al., 1994).

Catalysis and Chemical Reactions

  • A new method for synthesizing 1-methyl-1H-indole-3-carboxylates employs cross-dehydrogenative coupling, demonstrating the compound's versatility in chemical synthesis (Akbari & Faryabi, 2023).
  • Methyl 2-Amino-3H-1-benzazepine-4-carboxylates or methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates are prepared from Morita-Baylis-Hillman Acetates, showcasing a reaction pathway for these compounds (Lim, Song & Lee, 2007).

Photophysical Studies

  • Research into the photophysical properties of this compound derivatives has been conducted, indicating their potential as fluorescent probes in various applications (Pereira et al., 2010).

Anticancer Research

  • Methyl indole-3-carboxylate derivatives have been synthesized and studied for their anti-cancer activity. This highlights the compound's relevance in medicinal chemistry and drug development (Niemyjska et al., 2012).

Fungus-Derived Compounds

  • Indole compounds, including this compound derivatives, have been isolated from fungal cultures, emphasizing their role in natural product chemistry and potential applications in pharmacology (Levy et al., 2000).

Future Directions

Indole derivatives show good therapeutic prospects . The construction of indoles as a moiety in selected alkaloids is an area of interest . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

Properties

IUPAC Name

methyl 2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXJQPQXTRSDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351077
Record name Methyl 2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89875-37-6
Record name Methyl 2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10 g of indoline in 10 ml of pyridine is cooled to 0° C., a solution of 7.9 g of methyl chloroformate in 10 ml of DCM is added dropwise and the mixture is stirred for 1 hour at 0° C. A further solution of 7.9 g of methyl chloroformate in 10 ml of DCM is then added and the reaction mixture is concentrated under vacuum. The residue is taken up with water and extracted with AcOEt, the organic phase is washed with a 5% solution of potassium hydrogensulfate, with water and with a saturated solution of NaCl and dried over sodium sulfate and the solvent is evaporated off under vacuum to give 8.3 g of the expected product after trituration in a DCM/iso ether mixture and then filtration. M.p.=69°-70° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 10 g of indoline in 10 ml of pyridine is cooled to 0° C. a solution of 7.9 g of methyl chloroformate in 10 ml of DCM is added dropwise and the mixture is stirred for 1 hour at 0C. A further solution of 7.9 g of methyl chloroformate in 10 ml of DCM is then added and the reaction mixture is concentrated under vacuum. The residue is taken up with water and extracted with AcOEt, the organic phase is washed with a 5% solution of potassium hydrogensulfate, with water and with a saturated solution of NaCl and dried over sodium sulfate and the solvent is evaporated off under vacuum to give 8.3 g of the expected product after trituration in a DCM/iso ether mixture and then filtration. M.p.=69°-70° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of indoline (11.97 g, 0.1 mol), methyl chloroformate (15.45 mL, 0.2 mol), triethylamine (40.4 g, 0.4 mol), and DMAP (0.5 g, 0.004 mol) in CH2Cl2 (100 mL) was stirred for 16 hours. The reaction mixture was quenched with water (10 mL). The reaction was extracted with CH2Cl2 (1×40 mL). The organic layer washed with water (1×50 mL), dried over anhydrous magnesium sulfate, filtered and the resultant filtrate was concentrated in vacuo to provide the title compound (17.6 g, 99%) which was used without further purification.
Quantity
11.97 g
Type
reactant
Reaction Step One
Quantity
15.45 mL
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2,3-dihydro-1H-indole-1-carboxylate
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methyl 2,3-dihydro-1H-indole-1-carboxylate
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methyl 2,3-dihydro-1H-indole-1-carboxylate

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